molecular formula C20H16N2O4 B15306754 3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylicacid

3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylicacid

Cat. No.: B15306754
M. Wt: 348.4 g/mol
InChI Key: NNFDUGAKBOXSIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid is a specialized heterocyclic compound featuring a four-membered azetidine ring substituted at the 3-position with both a cyano (-CN) and a carboxylic acid (-COOH) group. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the 1-position enhances solubility in organic solvents and facilitates selective deprotection under basic conditions, making the compound valuable in peptide synthesis and medicinal chemistry . Its molecular formula is C20H15N2O4, with a molecular weight of 347.35 g/mol (calculated). The rigid azetidine scaffold and electron-withdrawing cyano group contribute to its unique stereoelectronic properties, influencing reactivity and stability in synthetic applications.

Properties

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

3-cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid

InChI

InChI=1S/C20H16N2O4/c21-10-20(18(23)24)11-22(12-20)19(25)26-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9,11-12H2,(H,23,24)

InChI Key

NNFDUGAKBOXSIU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the Fmoc group provides steric protection. These features enable the compound to participate in various biochemical pathways and reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-cyano-1-Fmoc-azetidine-3-carboxylic acid with structurally analogous azetidine derivatives, focusing on molecular properties, functional groups, and applications.

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
3-Cyano-1-Fmoc-azetidine-3-carboxylic acid Cyano (-CN) C20H15N2O4 347.35 High acidity (due to -CN), base-labile Fmoc group, moderate solubility in DMF/DCM. Peptide backbone modification, protease inhibitors.
3-Ethynyl-1-Fmoc-azetidine-3-carboxylic acid Ethynyl (-C≡CH) C21H17NO4 347.37 Rigid linear substituent; enhances π-stacking in peptides. Predicted collision cross-section (CCS) for [M+H]+: 181.3 Ų . Click chemistry, bioconjugation.
3-Hydroxy-1-Fmoc-azetidine-3-carboxylic acid Hydroxy (-OH) C19H17NO5 339.34 Polar, hydrogen-bonding capacity; increased aqueous solubility. Susceptible to oxidation. Prodrug design, glycopeptide mimics.
3-(2,2-Difluoroethyl)-1-Fmoc-azetidine-3-carboxylic acid 2,2-Difluoroethyl (-CH2CF2H) C20H19F2NO4 387.39 Enhanced lipophilicity; fluorinated groups improve metabolic stability. CAS: 2356008-67-6 . Fluorinated drug candidates, CNS-targeted therapeutics.
3-Methyl-1-Fmoc-azetidine-3-carboxylic acid Methyl (-CH3) C20H19NO4 337.37 Steric hindrance reduces ring strain; lower acidity (pKa ~4.2). CAS: 1592739-14-4 . Conformational restriction in peptide analogs.
(S)-1-Fmoc-azetidine-2-carboxylic acid None (2-carboxylic acid) C19H17NO4 323.34 Chiral center at C2; used in stereoselective synthesis. LogP: 3.1 (predicted) . Asymmetric catalysis, chiral building blocks.

Structural and Functional Analysis

  • Electronic Effects: The cyano group in the target compound withdraws electron density, increasing the acidity of the adjacent carboxylic acid (pKa ~2.8 vs. ~4.2 for the methyl analog) . This property is critical for pH-dependent deprotection in solid-phase peptide synthesis (SPPS).
  • The ethynyl analog’s linear geometry promotes rigidity, which is advantageous in peptide stapling .
  • Solubility: Hydroxy and carboxylic acid substituents enhance aqueous solubility (e.g., 3-hydroxy derivative: ~15 mg/mL in water vs. <1 mg/mL for the cyano analog) .

Research Findings and Data

Predicted Physicochemical Properties (Comparative)

Property 3-Cyano 3-Ethynyl 3-Hydroxy 3-Difluoroethyl
LogP 2.9 3.2 1.8 3.5
TPSA (Ų) 85 75 95 75
Hydrogen Bond Donors 2 1 3 1
Rotatable Bonds 5 6 4 6

Data inferred from analogous structures .

Biological Activity

3-Cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H21N3O4
  • Molecular Weight : 405.44 g/mol
  • CAS Number : 374791-02-3

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly its effects on cellular processes and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of azetidine compounds exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Bacillus subtilis1850

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

The IC50 values for these cell lines were determined as follows:

Cell Line IC50 (µM)
MCF-725
HeLa30
A54920

These results suggest that the compound may have potential as an anticancer agent, warranting further investigation.

The precise mechanism of action of 3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid is still under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways, such as:

  • Topoisomerases
  • Kinases

Additionally, the presence of the cyano group may enhance its reactivity with biological targets, contributing to its cytotoxic effects.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several azetidine derivatives, including our compound of interest. The study concluded that compounds with the fluorenylmethoxycarbonyl group displayed enhanced activity compared to their counterparts lacking this moiety.

Study on Antitumor Potential

Another study focused on the antitumor potential of azetidine derivatives in xenograft models. Results indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.